molecular formula C5H15N3O B14803700 Amino-3-(2-aminoethylamino)propan-2-ol

Amino-3-(2-aminoethylamino)propan-2-ol

Cat. No.: B14803700
M. Wt: 133.19 g/mol
InChI Key: JKWUKVQMFDEVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-3-(2-aminoethylamino)propan-2-ol is a versatile organic compound with the molecular formula C5H15N3O It is an amino alcohol, which means it contains both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-3-(2-aminoethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-hydroxypropylamine with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the reduction of 3-(2-nitroethylamino)propan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reduction process yields the desired amino alcohol with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Amino-3-(2-aminoethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Amino-3-(2-aminoethylamino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of polymers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Amino-3-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: A simpler amino alcohol with similar functional groups but different reactivity.

    3-Amino-1-propanol: Another amino alcohol with a different arrangement of functional groups.

    1-Aminopropan-2-ol: An isomer with distinct chemical properties.

Uniqueness

Amino-3-(2-aminoethylamino)propan-2-ol is unique due to its dual amine groups and hydroxyl group, which provide a versatile platform for various chemical reactions. Its structure allows for the formation of complex derivatives, making it valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C5H15N3O

Molecular Weight

133.19 g/mol

IUPAC Name

1-amino-3-(2-aminoethylamino)propan-2-ol

InChI

InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2

InChI Key

JKWUKVQMFDEVES-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(CN)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.